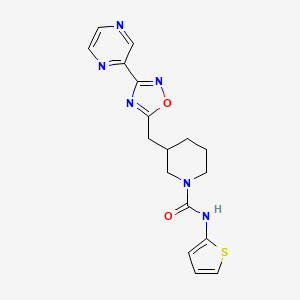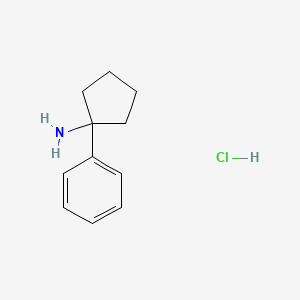![molecular formula C17H16ClN5O2 B2439061 1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one CAS No. 852440-61-0](/img/structure/B2439061.png)
1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C17H16ClN5O2 and its molecular weight is 357.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial and Anticancer Potential
Research has indicated that derivatives of pyrazolo[3,4-d]pyrimidine, such as the compound , have shown promising results as potential antimicrobial and anticancer agents. For example, a study by Hafez, El-Gazzar, and Al-Hussain (2016) revealed that compounds structurally related to 1-(4-Chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one exhibited higher anticancer activity than the reference drug doxorubicin and demonstrated significant antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Adenosine Receptor Affinity
A study by Harden, Quinn, and Scammells (1991) on pyrazolo[3,4-d]pyrimidines, closely related to the compound , explored their affinity for A1 adenosine receptors. This research suggests potential applications in neurological or cardiovascular conditions where adenosine receptor modulation is beneficial (Harden, Quinn, & Scammells, 1991).
Anti-inflammatory Properties
A study by Fahmy et al. (2012) indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant anti-inflammatory activities. This finding suggests that compounds like this compound could potentially be explored for their use in treating inflammatory conditions (Fahmy et al., 2012).
Potential in Treating Alzheimer's Disease
Wunder et al. (2005) characterized a PDE9 inhibitor closely related to the compound , highlighting its potential in the treatment of Alzheimer's disease. This research provides a basis for exploring similar compounds in neurodegenerative conditions (Wunder et al., 2005).
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s possible that it interacts with its targets in a manner similar to related compounds, leading to changes in cellular processes .
Biochemical Pathways
The compound may be involved in various biochemical pathways. For instance, it might be involved in the oxidation process of certain compounds . .
Pharmacokinetics
Related compounds have been shown to undergo processes such as reduction of the carbonyl group to the corresponding alcohols and the oxidation of the pyrrolidine ring to the corresponding pyrrolidone . These processes can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to have effects on mitochondrial respiration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the industrial technique of using H2O2 to oxidize this compound in a strong alkali solution has been shown to pose risks and be unfriendly to the environment .
Properties
IUPAC Name |
1-(4-chlorophenyl)-5-(2-oxo-2-pyrrolidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c18-12-3-5-13(6-4-12)23-16-14(9-20-23)17(25)22(11-19-16)10-15(24)21-7-1-2-8-21/h3-6,9,11H,1-2,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZWXYCJQABJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(1'R,3a'R,8a'S,9'S,9a'S)-1'-Methyl-3'-oxo-N,N-diphenyl-3',3a',5',7',8',8a',9',9a'-octahydro-1'H-spiro[[1,3]dioxolane-2,6'-naphtho[2,3-c]furan]-9'-carboxamide](/img/structure/B2438978.png)
![4-(methylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2438982.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)isoxazole-5-carboxamide](/img/structure/B2438983.png)
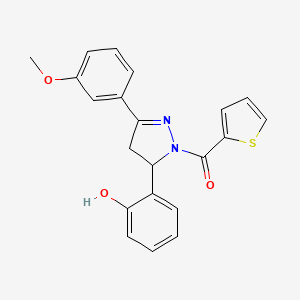
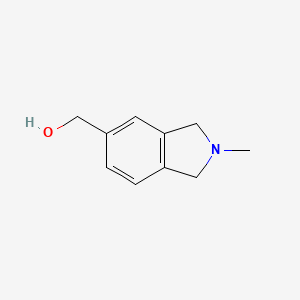
![4-(benzo[d]thiazole-2-carbonyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2438987.png)
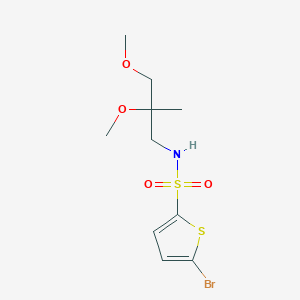
![[4-(1-Aminocyclopropyl)piperidin-1-yl]-[1-(4-fluorophenyl)cyclopropyl]methanone;hydrochloride](/img/structure/B2438989.png)
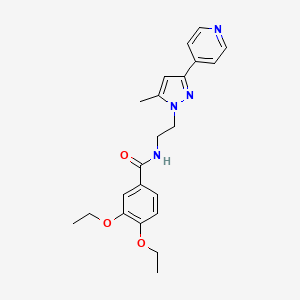
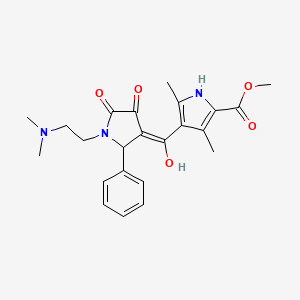
![2-([1,1'-biphenyl]-4-yl)-N-(3-cyclopropyl-1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2438992.png)
![[2-(Benzyloxy)-3-ethoxyphenyl]methanol](/img/structure/B2438994.png)
